Inhibitory Activity Against hNTPDase2 (Target Engagement Evidence)
The compound demonstrates measurable inhibition of recombinant human NTPDase2. Although no direct head-to-head comparison with a close analog is publicly available, the reported IC50 value provides a benchmark for class-level activity [1].
| Evidence Dimension | Enzyme Inhibition (hNTPDase2) |
|---|---|
| Target Compound Data | IC50 = 3.00E+3 nM (3 µM) |
| Comparator Or Baseline | Class reference: Compound 3i (a potent sulfamoyl-benzamide) inhibited hNTPDase1 with IC50 = 2.88 ± 0.13 µM [2]. |
| Quantified Difference | Comparable micromolar potency. Exact fold-difference cannot be calculated due to different isoforms. |
| Conditions | Inhibition of recombinant human NTPDase2 expressed in CHO cells, using ADP as substrate, 10 min incubation, capillary electrophoresis method. |
Why This Matters
This establishes a baseline for hNTPDase2 activity, which is critical for projects targeting purinergic signaling in inflammation and cancer.
- [1] BindingDB. BDBM50187685 / CHEMBL597418: IC50 = 3000 nM for human NTPDase2. View Source
- [2] Zaigham, Z. H., et al. (2023) 'Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases', RSC Advances. Compound 3i IC50 = 2.88 µM for hNTPDase1. View Source
